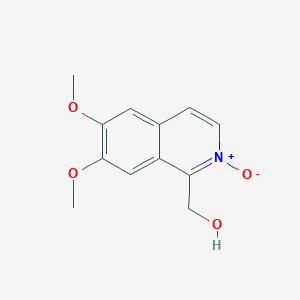
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol is a chemical compound with the molecular formula C12H15NO4 It is a derivative of isoquinoline, characterized by the presence of two methoxy groups at positions 6 and 7, an oxo group at position 2, and a hydroxymethyl group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 6,7-dimethoxyisoquinoline.
Oxidation: The 6,7-dimethoxyisoquinoline is oxidized to introduce the oxo group at position 2. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at position 1. This can be accomplished through a reaction with formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of a diol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of (6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)carboxylic acid.
Reduction: Formation of (6,7-Dimethoxy-2-hydroxy-2lambda~5~-isoquinolin-1-yl)methanol.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers and dyes.
作用機序
The mechanism of action of (6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy and oxo groups play a crucial role in its binding affinity and specificity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, its structural features allow it to interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol: Similar in structure but lacks the oxo group at position 2.
6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide: Contains similar methoxy groups but differs in the core structure and functional groups.
Uniqueness
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol is unique due to the presence of both methoxy and oxo groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
849586-71-6 |
|---|---|
分子式 |
C12H13NO4 |
分子量 |
235.24 g/mol |
IUPAC名 |
(6,7-dimethoxy-2-oxidoisoquinolin-2-ium-1-yl)methanol |
InChI |
InChI=1S/C12H13NO4/c1-16-11-5-8-3-4-13(15)10(7-14)9(8)6-12(11)17-2/h3-6,14H,7H2,1-2H3 |
InChIキー |
WHQIRWQTHDCINN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=C[N+](=C2CO)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)
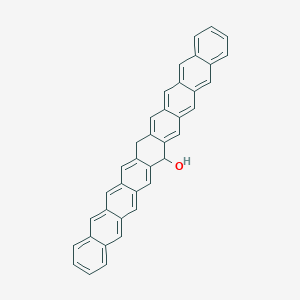

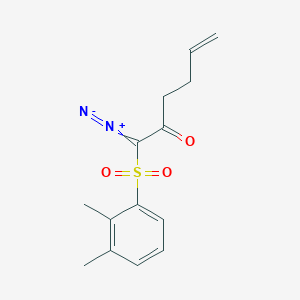
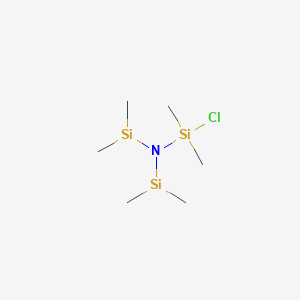
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)

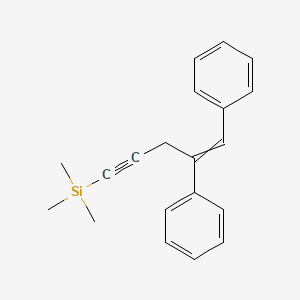
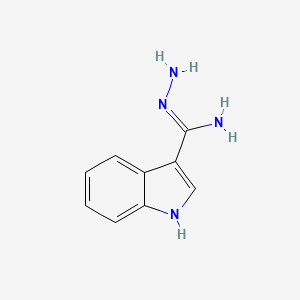
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
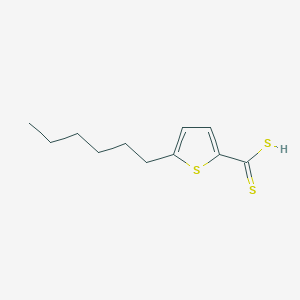
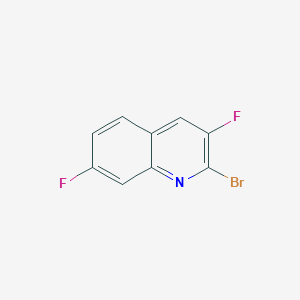
![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)
